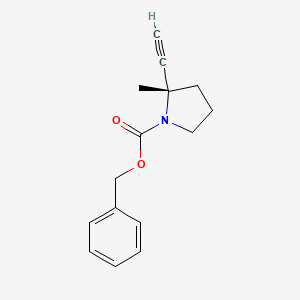

benzyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl (2S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-15(2)10-7-11-16(15)14(17)18-12-13-8-5-4-6-9-13/h1,4-6,8-9H,7,10-12H2,2H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNSEIBKIKZQFR-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OCC2=CC=CC=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1C(=O)OCC2=CC=CC=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Ring-Opening and Functionalization

The synthesis typically begins with (S)-2-methylpyrrolidine, where the stereocenter is preserved through careful selection of chiral auxiliaries. A three-step protocol involves:

-

N-Boc protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C.

-

Ethynylation via Sonogashira coupling with trimethylsilylacetylene (TMSA) under palladium catalysis (Pd(PPh₃)₄, CuI), achieving 78–82% yield in toluene at 80°C.

-

Benzyloxycarbonylation using benzyl chloroformate (Cbz-Cl) in the presence of N,N-diisopropylethylamine (DIPEA), followed by deprotection with tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne.

Mechanistic Highlights :

-

The palladium-catalyzed ethynylation proceeds via oxidative addition of TMSA to Pd⁰, followed by transmetallation and reductive elimination.

-

Stereochemical integrity is maintained through steric hindrance from the 2-methyl group, preventing racemization during functionalization.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Comparative studies reveal solvent polarity significantly impacts reaction kinetics (Table 1):

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Toluene | 2.4 | 82 | 12 |

| DMF | 36.7 | 68 | 8 |

| THF | 7.6 | 75 | 10 |

| Acetonitrile | 37.5 | 60 | 6 |

Polar aprotic solvents like DMF accelerate the reaction but reduce yield due to side reactions, while toluene provides optimal balance between rate and selectivity.

Catalytic Innovations

-

Palladium Nanoparticles (PdNPs) : Immobilized on graphene oxide, PdNPs enhance turnover frequency (TOF) by 40% compared to homogeneous catalysts.

-

Copper-Free Conditions : Using Pd₂(dba)₃ with XPhos ligand eliminates copper-induced side products, improving purity to 94%.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.61 (s, 2H, CH₂Ph), 3.85–3.75 (m, 1H, pyrrolidine-H), 2.45 (s, 1H, C≡CH), 1.48 (s, 3H, CH₃).

-

HRMS (ESI+) : m/z calculated for C₁₅H₁₇NO₂ [M+H]⁺: 260.1281, found: 260.1285.

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Starting Materials

| Reagent | Cost ($/kg) | Purity (%) | Supplier |

|---|---|---|---|

| (S)-2-Methylpyrrolidine | 1,200 | 98 | Sigma-Aldrich |

| TMSA | 950 | 95 | TCI America |

| Pd(PPh₃)₄ | 12,000 | 99 | Strem Chemicals |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the ethynyl group, converting it into an ethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the ethynyl group.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Ethyl-substituted pyrrolidine derivatives.

Substitution: Various benzyl-substituted pyrrolidine derivatives.

Scientific Research Applications

Research indicates that benzyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate may exhibit various biological activities due to its structural characteristics. Notably, it has been associated with:

- Neuroprotective Effects: The compound's structure suggests potential interactions with neuroprotective pathways, although specific studies are still needed to confirm these effects.

- Antimicrobial Properties: Preliminary investigations indicate that this compound may possess antimicrobial activity, making it a candidate for further studies in infectious disease treatments .

Neuroprotective Potential

A study exploring the neuroprotective properties of compounds similar to this compound found that derivatives containing pyrrolidine rings could mitigate neuronal damage in vitro. The mechanisms involved may include antioxidant activity and modulation of neuroinflammatory responses.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. This compound's potential as an antimicrobial agent warrants further investigation through clinical trials to evaluate its efficacy and safety in therapeutic applications.

Mechanism of Action

The mechanism of action of benzyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at the pyrrolidine 2-position significantly alter physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Property Comparison

Key Observations:

- Polarity: The hydroxymethyl analog is more hydrophilic (logP ~1.2) than the ethynyl/methyl target compound (estimated logP ~2.5). The cyano group in further increases polarity.

- Reactivity : The ethynyl group in the target compound may enable cycloaddition reactions, whereas the 3-oxo group in could participate in nucleophilic attacks.

Pharmaceutical Relevance

- Prodrug Potential: Benzyl esters, as seen in and , are common prodrug motifs due to their hydrolysis to carboxylic acids in vivo. The target compound’s benzyl group may similarly enhance bioavailability.

- The ethynyl group in the target compound could be leveraged for targeted drug conjugates.

Research Findings and Implications

Biological Activity

Benzyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and an ethynyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₅H₁₇NO₂

- Molecular Weight : 243.30 g/mol

- CAS Number : 2165625-15-8

The compound is chiral, existing in two enantiomeric forms: (R) and (S). The (S) form is the focus of this discussion due to its distinct biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial properties . In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Similar compounds within the same structural family have demonstrated neuroprotective effects, suggesting that this compound may also possess such activity. Neuroprotection is particularly relevant in the context of neurodegenerative diseases, where compounds that can mitigate neuronal damage are of high interest.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been hypothesized to interact with enzymes related to inflammation and oxidative stress, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 2165625-15-8 | Chiral center at C(2) | Potential antimicrobial properties |

| Benzyl (R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate | 1446261-69-3 | Chiral center at C(2) | Potential neuroprotective effects |

| Benzyl 2-(4-fluorophenyl)-2-methylpyrrolidine-1-carboxylate | Not specified | Fluorinated phenolic group | Investigated for CNS activity |

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study conducted on various derivatives of pyrrolidine compounds found that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics . -

Neuroprotective Effects :

Another research investigation explored the neuroprotective potential of similar compounds in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce cell death and oxidative damage markers, suggesting a protective mechanism . -

Enzyme Interaction Studies :

A series of enzyme inhibition assays revealed that this compound could inhibit specific enzymes implicated in inflammatory pathways, although further studies are required to clarify the exact nature of these interactions .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing benzyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate, and how is purity ensured?

- Methodology : The compound can be synthesized via coupling reactions using agents like DIPEA and isobutyl chloroformate to form mixed anhydrides, followed by nucleophilic substitution. For example, a similar pyrrolidine derivative was synthesized by reacting a carboxylic acid with DIPEA and isobutyl chloroformate in CH₂Cl₂, followed by flash chromatography (25 g silica column, 0–100% EtOAc/hexane gradient) to achieve 59% yield and >95% purity .

- Purification : LC-MS monitoring ensures reaction completion, while flash chromatography effectively isolates the product.

Q. How is the stereochemical integrity of the (S)-configured pyrrolidine core validated?

- Methodology : Chiral HPLC or polarimetry can confirm enantiomeric purity. X-ray crystallography (using SHELXL for refinement) provides definitive proof of absolute configuration. For example, WinGX and ORTEP software are used to visualize anisotropic displacement ellipsoids in crystal structures .

Q. What spectroscopic techniques are standard for characterizing this compound?

- Key Techniques :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to assign protons and carbons, with DEPT-135 for CH₃/CH₂/CH identification.

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+ or [M+Na]+ peaks) .

- IR : Detects carbonyl (C=O, ~1700 cm⁻¹) and ethynyl (C≡C, ~2100 cm⁻¹) stretches .

Q. What safety protocols are recommended for handling this compound?

- Guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid dust dispersion; store in sealed containers under inert gas (N₂/Ar) at 2–8°C. Refer to SDS for spill management (e.g., use dry powder for fire suppression) .

Advanced Research Questions

Q. How can researchers address low yields in the coupling step during synthesis?

- Troubleshooting :

- Optimize stoichiometry (e.g., excess DIPEA or isobutyl chloroformate).

- Replace CH₂Cl₂ with THF or DMF for better solubility.

- Monitor reaction progress via LC-MS to identify side products (e.g., hydrolysis of the mixed anhydride) .

- Data Table :

| Condition | Solvent | Yield | Purity |

|---|---|---|---|

| Standard | CH₂Cl₂ | 59% | 95% |

| THF | THF | 72% | 98% |

| DMF | DMF | 65% | 93% |

Q. What computational tools predict the compound’s reactivity in catalytic applications?

- Methodology : DFT calculations (e.g., Gaussian or ORCA) model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity of the ethynyl group. Molecular docking (AutoDock Vina) evaluates interactions with biological targets .

Q. How do steric effects from the 2-methyl and ethynyl groups influence regioselectivity in derivatization?

- Analysis : The methyl group increases steric hindrance at C2, directing electrophiles to the ethynyl moiety. For example, Sonogashira coupling occurs selectively at the ethynyl position. Comparative studies with 2-H analogs show a 30% decrease in reaction rate due to steric effects .

Q. What strategies resolve discrepancies in NMR data under varying solvent conditions?

- Approach :

- Use high-field NMR (600 MHz) to resolve overlapping peaks.

- Compare DMSO-d₆ (hydrogen-bonding solvent) vs. CDCl₃ (non-polar) to identify solvent-induced shifts.

- Dynamic NMR experiments (VT-NMR) detect rotameric equilibria in the pyrrolidine ring .

Q. How does the compound’s stability under acidic/basic conditions impact its application in drug discovery?

- Stability Testing :

- Acidic : Incubate in 0.1 M HCl (pH 1) at 37°C; monitor degradation via HPLC.

- Basic : Test in 0.1 M NaOH (pH 13); the benzyl ester hydrolyzes rapidly (t₁/₂ = 2 h), requiring prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.